molecular formula C7H6FNO B1337989 3-Acetyl-2-fluoropyridine CAS No. 79574-70-2

3-Acetyl-2-fluoropyridine

Cat. No. B1337989
Key on ui cas rn: 79574-70-2
M. Wt: 139.13 g/mol
InChI Key: KEEHTCBOJCVCNO-UHFFFAOYSA-N
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Patent
US07781454B2

Procedure details

A solution of 3.13 mL (30.90 mmol) of freshly distilled diisopropylamine in 10 mL of anhydrous THF under nitrogen cooled to −78° C. was treated dropwise with 19.31 mL (30.90 mmol) of a 1.6 M solution of n-BuLi in hexanes. The resulting solution was stirred at −78° C. for approximately 20 minutes, and was briefly (5-10 minutes) warmed to −40° C., then recooled to −78° C. At 30 minutes post addition, 3.00 g (30.90 mmol) of 2-fluoropyridine was added dropwise to the reaction. The resulting solution was stirred at −78° C. for 30 minutes. The reaction was treated dropwise with a solution of 3.16 mL (30.90 mmol) of the Weinreb amide (i.e., N-methoxy-n-methylacetamide) in 30 mL of THF. The resulting solution was stirred 18 hours, allowing the bath to slowly evaporate and the reaction temperature to rise to room temperature. The reaction was treated with 5 mL of 1N HCl, and was concentrated to remove most of the THF. The residue was extracted twice with EtOAc, and the combined extracts were washed with 1N HCl, saturated aqueous NaHCO3 solution, and brine, and were dried over anhydrous MgSO4. Filtration and concentration of the filtrate provided a crude orange oil, which was purified by flash chromatography over silica gel with 3:1 hexanes/EtOAc to provide 1.10 g of the title product as an orange oil. 1H NMR (CDCl3): δ 2.72 (s, 3H), 7.33 (m, 1H), 8.34 (m, 1H), 8.41 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
[Compound]
Name
Weinreb amide
Quantity
3.16 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.C1C[O:23][CH2:22][CH2:21]1>>[F:13][C:14]1[C:19]([C:22](=[O:23])[CH3:21])=[CH:18][CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
FC1=NC=CC=C1
Step Four
Name
Weinreb amide
Quantity
3.16 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. for approximately 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(5-10 minutes)
Duration
7.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −40° C.
CUSTOM
Type
CUSTOM
Details
recooled to −78° C
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at −78° C. for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting solution was stirred 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
to slowly evaporate
CUSTOM
Type
CUSTOM
Details
to rise to room temperature
ADDITION
Type
ADDITION
Details
The reaction was treated with 5 mL of 1N HCl
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with 1N HCl, saturated aqueous NaHCO3 solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate
CUSTOM
Type
CUSTOM
Details
provided a crude orange oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography over silica gel with 3:1 hexanes/EtOAc

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=NC=CC=C1C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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